Florbetapir

Description

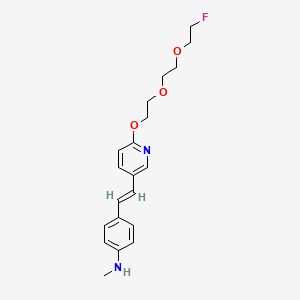

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDIAUKFXKEXSV-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239781 | |

| Record name | Flobetair | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938435-69-9 | |

| Record name | Flobetair | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobetair | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORBETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into Florbetapir F-18: Unraveling the Mechanism of Action for Alzheimer's Disease Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Florbetapir F-18, commercially known as Amyvid™, is a pivotal radiopharmaceutical diagnostic agent that has revolutionized the in-vivo assessment of amyloid-beta (Aβ) neuritic plaques, a core neuropathological hallmark of Alzheimer's disease (AD).[1][2][3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound F-18, tailored for professionals in the fields of neuroscience research and drug development. We will explore the molecular underpinnings of its high-affinity binding to Aβ plaques, the intricacies of its use in Positron Emission Tomography (PET), and the robust validation that underpins its clinical and research applications.

The Scientific Imperative: Visualizing Amyloid Pathology in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[2] For decades, a definitive diagnosis was only possible through post-mortem examination of brain tissue to identify the presence of Aβ plaques and neurofibrillary tangles.[2] The advent of amyloid PET imaging agents, such as this compound F-18, marked a significant leap forward, enabling the visualization of these plaques in living individuals.[2][5] This capability is crucial for early and more accurate diagnosis, patient stratification in clinical trials, and monitoring the efficacy of novel anti-amyloid therapies.[5][6]

Molecular Profile and Mechanism of Action of this compound F-18

This compound F-18 is a fluorine-18 labeled stilbene derivative.[7] Its mechanism of action is centered on its ability to specifically bind to the β-sheet structures of aggregated Aβ peptides that form amyloid plaques.[6]

Selective Binding to Amyloid-Beta Plaques

The molecular structure of this compound F-18 allows it to readily cross the blood-brain barrier and bind with high affinity to Aβ plaques.[6][8] The binding is non-covalent and driven by the molecule's structural complementarity to the β-sheet conformation characteristic of amyloid fibrils.[6] This interaction is highly specific; studies have demonstrated that this compound F-18 does not bind to neurofibrillary tangles, another key pathological feature of AD.[9][10][11]

The affinity of this compound F-18 for Aβ plaques has been quantified, with a dissociation constant (Kd) reported to be approximately 3.7 nM in human brain homogenates.[8][9][10] This high affinity ensures a strong and stable signal from the target plaques during PET imaging.

The Role of Fluorine-18

This compound is radiolabeled with fluorine-18 (¹⁸F), a positron-emitting radionuclide.[6] ¹⁸F is an ideal radioisotope for PET imaging due to its relatively long half-life of 109.75 minutes, which allows for centralized manufacturing and distribution, and provides a sufficient time window for imaging after administration.[12] This is a significant advantage over earlier amyloid imaging agents like Pittsburgh Compound B (PiB), which is labeled with carbon-11 and has a much shorter half-life of 20 minutes.[9][12]

Upon radioactive decay, ¹⁸F emits a positron. This positron travels a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[13] The PET scanner detects these coincident photons, allowing for the precise localization and quantification of the radiotracer's distribution in the brain.[6]

Pharmacokinetics and Biodistribution

Following intravenous injection, this compound F-18 is rapidly distributed throughout the body.[13] It demonstrates rapid brain uptake, reaching peak concentrations within minutes, followed by a washout from brain regions with no or low amyloid plaque density.[8][14] In individuals with significant amyloid pathology, the tracer is retained in areas with high plaque concentrations, leading to a high-contrast PET image.[2] Excretion is predominantly through the hepatobiliary system.[8]

Validation of this compound F-18 as an Amyloid Imaging Agent

The reliability of this compound F-18 as a diagnostic tool has been rigorously validated through extensive clinical and histopathological studies. A pivotal aspect of this validation was the direct comparison of in-vivo PET imaging results with post-mortem neuropathological analysis.

Correlation with Histopathology

Multiple studies have demonstrated a strong correlation between the PET signal from this compound F-18 and the density of Aβ plaques confirmed by post-mortem brain tissue analysis using traditional methods like silver staining, thioflavin S fluorescence, and immunohistochemistry.[9][10][11] In a key clinical trial, the visual interpretation of this compound F-18 PET scans showed a high level of agreement with the presence or absence of moderate to frequent neuritic plaques at autopsy.[12][14][15] These studies provided the foundational evidence for its approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12]

Quantitative Data Summary

| Parameter | Value | Source |

| Dissociation Constant (Kd) | 3.7 ± 0.3 nmol/L | [8] |

| Maximum Binding Capacity (Bmax) | 8800 ± 1600 fmol/mg protein | [8] |

| Radionuclide Half-life (¹⁸F) | 109.75 minutes | [12] |

| Recommended Dose | 370 MBq (10 mCi) | [8][15] |

| Imaging Window | 30-90 minutes post-injection | [8] |

| Whole Body Effective Dose | 7 mSv from a 370 MBq dose | [8] |

Experimental Protocols

Protocol 1: Radiolabeling of this compound

This protocol outlines the general steps for the nucleophilic radiofluorination of the tosylate precursor to produce this compound F-18.

Step-by-Step Methodology:

-

¹⁸F-Fluoride Production: Produce aqueous [¹⁸F]fluoride via proton bombardment of [¹⁸O]H₂O in a cyclotron.

-

¹⁸F-Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange resin and elute with a solution of potassium carbonate and Kryptofix 2.2.2.

-

Azeotropic Drying: Dry the [¹⁸F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: Add the tosylate precursor of this compound to the dried [¹⁸F]fluoride complex and heat at an elevated temperature (e.g., 120°C) for a specified time to facilitate the nucleophilic substitution.[16]

-

Hydrolysis of Protecting Group: If a protecting group is present on the precursor, perform a hydrolysis step (e.g., with HCl) to yield the final this compound F-18 molecule.[16]

-

Purification: Purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate this compound F-18 from unreacted precursors and byproducts.

-

Formulation: Formulate the purified this compound F-18 in a sterile, pyrogen-free solution suitable for intravenous injection.

-

Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility of the final product.

Protocol 2: this compound F-18 PET Imaging

This protocol provides a generalized workflow for acquiring and analyzing this compound F-18 PET scans in a clinical or research setting.

Step-by-Step Methodology:

-

Patient Preparation: Ensure the patient is well-hydrated. No specific dietary restrictions are typically required. Obtain informed consent.

-

Radiotracer Administration: Administer a single intravenous bolus injection of 370 MBq (10 mCi) of this compound F-18.[8][15]

-

Uptake Period: Allow for an uptake period of 30 to 50 minutes post-injection.[13][16]

-

Patient Positioning: Position the patient comfortably on the PET scanner bed with their head centered in the field of view. Head restraints may be used to minimize motion artifacts.

-

PET Scan Acquisition: Acquire a 10-minute PET scan.[13][16][17] A low-dose CT scan is typically acquired for attenuation correction.[18]

-

Image Reconstruction: Reconstruct the PET data using an iterative reconstruction algorithm (e.g., ordered-subsets expectation maximization).[17]

-

Image Analysis (Qualitative): Visually interpret the reconstructed images. A positive scan is characterized by increased tracer uptake in cortical gray matter, where the gray-white matter contrast is reduced. A negative scan shows more uptake in the white matter, with a clear distinction between gray and white matter.

-

Image Analysis (Quantitative): For research purposes, quantitative analysis can be performed. This typically involves calculating the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in cortical regions of interest to a reference region with low amyloid binding, such as the cerebellum.[16][19][20]

Visualization of Key Processes

Caption: Mechanism of Action of this compound F-18 for PET Imaging of Amyloid Plaques.

Caption: Standardized Workflow for this compound F-18 PET Imaging.

Considerations and Limitations

While this compound F-18 is a powerful tool, it is essential to acknowledge its limitations.

-

A Positive Scan is Not a Diagnosis of AD: A positive scan indicates the presence of moderate to frequent amyloid plaques, which is a core feature of AD but can also be found in other neurodegenerative diseases and in cognitively normal elderly individuals.[7][17] Therefore, a positive scan does not, in isolation, establish a diagnosis of AD.[17]

-

A Negative Scan Has High Negative Predictive Value: A negative scan indicates sparse to no amyloid plaques, making a diagnosis of AD unlikely.[17] This is a crucial application in differential diagnosis.

-

Off-Target Binding: While highly specific for Aβ plaques, some non-specific binding, particularly to white matter, can occur.[21] Understanding and accounting for this is important for accurate image interpretation, especially in quantitative analyses. More recent research on other tracers has highlighted the general challenge of off-target binding in the brain.[22][23][24]

-

Radiation Exposure: As with any PET procedure, there is exposure to ionizing radiation. The effective dose from a this compound F-18 scan is considered to be within acceptable limits for diagnostic imaging.[4][8]

Conclusion and Future Directions

This compound F-18 has fundamentally changed the landscape of Alzheimer's disease research and clinical evaluation. Its robust mechanism of action, validated by strong correlations with neuropathology, provides a reliable in-vivo measure of brain amyloid burden. For researchers and drug developers, this compound F-18 is an indispensable tool for understanding the pathophysiology of AD, developing new therapeutic strategies, and monitoring their effects. Future research will continue to refine quantitative analysis methods and explore the full potential of amyloid imaging in predicting cognitive decline and guiding personalized medicine approaches for Alzheimer's disease.

References

-

This compound (18F) - Wikipedia. (n.d.). Retrieved from [Link]

- Choi, S. R., Golding, G., Zhuang, Z., Zhang, W., Lim, N., He, J., ... & Kung, H. F. (2009). Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue. Alzheimer's & Dementia, 5(4), P106.

-

What is the mechanism of this compound F-18?. (2024). Patsnap Synapse. Retrieved from [Link]

- Wong, D. F., Moghekar, A. R., Rigamonti, D., Brašić, J. R., Rousset, O., Willis, W., ... & Mintun, M. A. (2013). This compound F-18: a histopathologically validated beta-amyloid positron emission tomography imaging agent. Journal of nuclear medicine, 54(5), 788-794.

-

Amyvid (this compound F 18) FDA Approval History. (n.d.). Drugs.com. Retrieved from [Link]

-

Fluorine-18 this compound: An Essential Tool for Diagnosing Alzheimer's Disease. (n.d.). Jubilant Radiopharma. Retrieved from [Link]

- Clark, C. M., Schneider, J. A., Bedell, B. J., Beach, T. G., Bilker, W. B., Mintun, M. A., ... & Skovronsky, D. M. (2011). Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue. JAMA neurology, 68(11), 1404-1411.

- Moody, J. B., Po-Wah, T., O'Bryant, S. E., & Hall, J. R. (2015). A Routine PET/CT Protocol with Streamlined Calculations for Assessing Cardiac Amyloidosis Using 18F-Florbetapir. Journal of nuclear medicine technology, 43(2), 115-120.

- O'Brien, J. T., Firbank, M. J., Davison, C., Barnett, N., Bamford, C., Donaldson, C., ... & Taylor, J. P. (2019). Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET. The British journal of radiology, 92(1099), 20181020.

- O'Brien, J. T., Firbank, M. J., Davison, C., Barnett, N., Bamford, C., Donaldson, C., ... & Taylor, J. P. (2019). Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET. The British journal of radiology, 92(1099), 20181020.

-

FDA approves updated label for Lilly's Amyvid (this compound F 18 injection) to support diagnosis of Alzheimer's disease in patients. (2025). Eli Lilly and Company. Retrieved from [Link]

- Mountz, J. M., & Woda, A. (2015). Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir. Journal of Nuclear Medicine Technology, 43(Supplement 1), 1S-7S.

-

This compound (18F) – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

- Clark, C. M., Schneider, J. A., Bedell, B. J., Beach, T. G., Bilker, W. B., Mintun, M. A., ... & Skovronsky, D. M. (2011). Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue. JAMA neurology, 68(11), 1404-1411.

-

FDA Approves Amyvid Injection Updated Label to Support Diagnosis of Alzheimer Disease. (2025). Pharmacy Times. Retrieved from [Link]

-

This compound. (n.d.). SNMMI. Retrieved from [Link]

- Hutton, C., Declerck, J., Mintun, M. A., Pontecorvo, M. J., Devous, M. D., Sr, & Joshi, A. D. (2015). Quantification of 18F-florbetapir PET: comparison of two analysis methods. European journal of nuclear medicine and molecular imaging, 42(5), 725-732.

-

FDA Approves Amyvid™ (this compound F 18 Injection) for Use in Patients Being Evaluated for Alzheimer's Disease and Other Causes of Cognitive Decline. (2012). PR Newswire. Retrieved from [Link]

- O'Brien, J. T., Firbank, M. J., Davison, C., Barnett, N., Bamford, C., Donaldson, C., ... & Taylor, J. P. (2019). Optimisation and usefulness of quantitative analysis of 18 F-florbetapir PET. The British journal of radiology, 92(1099), 20181020.

- Hutton, C., Declerck, J., Mintun, M. A., Pontecorvo, M. J., Devous, M. D., Sr, & Joshi, A. D. (2015). Quantification of 18F-florbetapir PET: comparison of two analysis methods. European journal of nuclear medicine and molecular imaging, 42(5), 725-732.

- Clark, C. M., Schneider, J. A., Bedell, B. J., Beach, T. G., Bilker, W. B., Mintun, M. A., ... & Skovronsky, D. M. (2011). Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue. JAMA neurology, 68(11), 1404-1411.

- Doraiswamy, P. M., Sperling, R. A., Coleman, R. E., Johnson, K. A., Reiman, E. M., Davis, M. D., ... & Fleisher, A. S. (2012). Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline: a multicenter study. Neurology, 79(16), 1636-1644.

-

AMYVID (this compound F-18 Injection) Indications And Usage. (n.d.). NucMedTutorials.com. Retrieved from [Link]

- Clark, C. M., Pontecorvo, M. J., Beach, T. G., Bedell, B. J., Coleman, R. E., Doraiswamy, P. M., ... & Mintun, M. A. (2012).

-

Phase III Study of the Correlation Between this compound F18 PET Imaging and Amyloid Pathology in the Brain. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Positron Emission Tomography (PET) Scan: Procedures and Processes for Quality Control and Site Coordination. (n.d.). Duke University. Retrieved from [Link]

- Baker, S. L., Lockhart, S. N., Price, J. C., & Jagust, W. J. (2019). Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span. Journal of Nuclear Medicine, 60(10), 1433-1439.

- Okamura, N., & Yanai, K. (2010). This compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease. IDrugs, 13(12), 890-899.

-

Studies detail beta-amyloid detection with this compound F 18 PET. (2012). BioWorld. Retrieved from [Link]

- Smailagic, N., Vacante, M., Hyde, C., Martin, S., O'Driscoll, A., & Ritchie, C. (2018). 18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI).

-

New Study Shows this compound F 18 Injection Scans Led to Change in Diagnosis and Management of Patients Being Evaluated for Cognitive Decline. (2015). PR Newswire. Retrieved from [Link]

- Baker, S. L., Lockhart, S. N., Price, J. C., & Jagust, W. J. (2019). Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span. Journal of Nuclear Medicine, 60(10), 1433-1439.

- Tredwell, M., & Preshlock, S. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of visualized experiments : JoVE, (111), 53934.

- Resnick, S. M., Sojkova, J., Zhou, Y., An, Y., Ye, W., Holt, D. P., ... & Wong, D. F. (2011). Amyloid deposition detected with this compound F 18 (18F-AV-45) is related to lower episodic memory performance in clinically normal older individuals. Neurobiology of aging, 32(5), 848-854.

- Yao, C. H., Lin, K. J., Weng, C. C., Hsiao, I. T., Ting, Y. S., Yen, T. C., ... & Wey, S. P. (2010). GMP-compliant automated synthesis of [18F]AV-45 (this compound F 18) for imaging β-amyloid plaques in human brain.

-

Rodriguez Herrejón, J. A., Camarena-Ibarrola, A., & Figueroa, K. (n.d.). Binding of (F-18) this compound is seen mostly in the white matter tracks... ResearchGate. Retrieved from [Link]

-

Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery World. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. openmedscience.com [openmedscience.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. FDA Approves Amyvid™ (this compound F 18 Injection) for Use in Patients Being Evaluated for Alzheimer's Disease and Other Causes of Cognitive Decline [prnewswire.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 7. 18F PET with this compound for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation of amyloid PET ligand this compound F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound (18F) - Wikipedia [en.wikipedia.org]

- 13. nucmedtutorials.com [nucmedtutorials.com]

- 14. Use of this compound-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. snmmi.org [snmmi.org]

- 17. Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 18. A Routine PET/CT Protocol with Streamlined Calculations for Assessing Cardiac Amyloidosis Using 18F-Florbetapir - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of 18F-florbetapir PET: comparison of two analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]

The Advent of Florbetapir: A Technical Guide to Its Discovery and Development for In Vivo Amyloid Imaging

The definitive diagnosis of Alzheimer's disease has historically been confined to post-mortem examination of brain tissue, a significant limitation for patient care and the development of effective therapies. The identification of amyloid-β (Aβ) plaques as a core neuropathological hallmark of the disease spurred a decades-long quest for a non-invasive method to visualize these deposits in living individuals. This guide provides a comprehensive technical overview of the discovery, development, and clinical implementation of Florbetapir (¹⁸F), a landmark radiopharmaceutical that has revolutionized the field of Alzheimer's disease diagnostics.

From Bench to Brain Scan: The Genesis of this compound

The journey to this compound began with the pioneering work on Pittsburgh Compound B (PiB), a derivative of thioflavin-T capable of binding to Aβ plaques. While groundbreaking, the use of PiB was limited by its carbon-11 radiolabel, which has a short half-life of 20 minutes, restricting its use to facilities with an on-site cyclotron. This necessitated the development of a fluorine-18 labeled tracer, as fluorine-18's longer half-life of approximately 110 minutes allows for centralized manufacturing and broader distribution.[1][2][3]

Lead Optimization and Structure-Activity Relationship (SAR)

The development of this compound, also known as ¹⁸F-AV-45, was a result of extensive research into the structure-activity relationships of amyloid imaging agents. Building upon the foundational research that led to PiB, scientists sought to create a molecule with high binding affinity for Aβ plaques, favorable pharmacokinetics for brain imaging, and a structure amenable to radiolabeling with fluorine-18.[1][4][5] The core chemical scaffold of this compound, a styrylpyridine derivative, was systematically modified to optimize these properties. Key considerations in the SAR studies included the length and composition of the polyethylene glycol (PEG) linker, which influences lipophilicity and, consequently, blood-brain barrier penetration and non-specific binding.[6][7] The placement of the fluorine-18 atom was also critical to maintain high binding affinity while enabling efficient radiosynthesis.

The Chemistry of Amyloid Detection: Radiosynthesis of [¹⁸F]this compound

The successful clinical application of this compound is underpinned by a robust and reproducible automated radiosynthesis process that adheres to Good Manufacturing Practice (GMP) guidelines.[8][9]

GMP-Compliant Automated Synthesis Protocol

The most common method for preparing [¹⁸F]this compound involves a two-step, one-pot reaction. The following is a generalized protocol for its automated synthesis:

-

[¹⁸F]Fluoride Production and Activation:

-

Fluorine-18 is produced as [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

The aqueous [¹⁸F]fluoride is trapped on an anion-exchange resin.

-

The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2.

-

The mixture is azeotropically dried to form the reactive anhydrous [¹⁸F]fluoride/Kryptofix 2.2.2 complex.

-

-

Radiolabeling Reaction:

-

The tosylate precursor of this compound, dissolved in a suitable organic solvent (e.g., acetonitrile), is added to the dried [¹⁸F]fluoride complex.

-

The reaction mixture is heated to a high temperature (e.g., 100-120°C) for a specific duration (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[10][11]

-

-

Deprotection:

-

The resulting intermediate is then subjected to hydrolysis, typically with hydrochloric acid, to remove the protecting group and yield [¹⁸F]this compound.

-

-

Purification and Formulation:

-

The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [¹⁸F]this compound is reformulated in a physiologically compatible solution, typically containing ethanol and saline, and passed through a sterile filter into a sterile vial.

-

The entire automated synthesis process is typically completed within 105 minutes.[8][10]

Quality Control

Stringent quality control measures are essential to ensure the safety and efficacy of the final radiopharmaceutical product. Key parameters include:

-

Radiochemical Purity: Assessed by HPLC to ensure the absence of radioactive impurities.

-

Specific Activity: The amount of radioactivity per unit mass of the compound, which is crucial to minimize potential pharmacological effects.

-

Residual Solvents: Gas chromatography is used to quantify any remaining organic solvents from the synthesis.

-

pH and Sterility: The final product must be within a physiological pH range and be sterile and pyrogen-free.

Mechanism of Action: Illuminating Amyloid Plaques

This compound's diagnostic utility lies in its ability to specifically bind to the β-sheet structures of aggregated amyloid-β peptides that form neuritic plaques.[12]

High-Affinity and Specific Binding

Upon intravenous injection, this compound crosses the blood-brain barrier and distributes throughout the brain.[12] It exhibits high binding affinity for Aβ fibrils.[13] In vitro autoradiography studies using post-mortem human brain tissue have demonstrated that this compound selectively binds to Aβ plaques in the cortical regions and hippocampus, with no significant binding to neurofibrillary tangles.[14][15] The molecule's structure allows it to intercalate within the β-sheet conformation of the amyloid plaques.[12]

Caption: Mechanism of [¹⁸F]this compound action for amyloid plaque imaging.

From Animal Models to Human Trials: The Development Pipeline

The translation of this compound from a promising chemical entity to a clinically approved diagnostic agent involved rigorous preclinical and clinical evaluation.

Preclinical Studies

Preclinical investigations in animal models were crucial for establishing the initial safety and efficacy profile of this compound. These studies demonstrated the tracer's ability to penetrate the brain and selectively bind to Aβ plaques in transgenic mice models of Alzheimer's disease.[16] Biodistribution studies provided essential data on the compound's uptake and clearance from various organs, which informed the radiation dosimetry calculations for human studies.[10]

| Preclinical Parameter | Finding | Reference |

| Binding Affinity (Kd) | High affinity to Aβ fibrils | [13] |

| In Vitro Specificity | Selectively labels Aβ plaques in human AD brain tissue | [13] |

| Animal Model Efficacy | Differentiates between transgenic and wild-type mice | [16] |

| Safety Profile | No safety concerns identified in preclinical studies | [17][18] |

Clinical Development

The clinical development of this compound progressed through a series of phased trials designed to assess its safety, pharmacokinetics, and diagnostic performance in humans.

Caption: Clinical development pipeline of this compound.

Pivotal Phase III studies were designed to establish a direct correlation between in vivo this compound PET imaging and post-mortem histopathological assessment of Aβ plaque density.[19][20] These trials were instrumental in validating the diagnostic accuracy of this compound.

| Clinical Trial Parameter | Result | Reference |

| Sensitivity | 88% - 95% for detecting moderate to frequent neuritic plaques | [21][22] |

| Specificity | 83% - 95% for identifying sparse to no neuritic plaques | [21][22] |

| Correlation with Autopsy | Strong correlation between PET signal and post-mortem Aβ deposition | [19][20] |

In the Clinic: this compound PET Imaging Protocol

The standardized application of this compound PET imaging is critical for obtaining reliable and interpretable results.

Patient Preparation and Administration

-

No specific patient preparation is required.

-

The recommended dose of this compound is 370 MBq (10 mCi), administered as a single intravenous bolus in a total volume of 10 mL or less.[10]

-

The injection should be followed by an intravenous flush of sterile sodium chloride.[10]

Image Acquisition

-

A 10-minute PET scan should be acquired starting 30 to 50 minutes after the intravenous injection of this compound.[23][24]

-

The patient should be positioned supine with the head centered in the scanner's field of view.

-

Head movement should be minimized using restraints.

-

Image reconstruction must include attenuation correction.[24]

Image Interpretation

This compound PET scans are interpreted visually to determine the presence or absence of significant Aβ plaque deposition.

-

Negative Scan: Characterized by more radioactivity in the white matter than in the gray matter, resulting in a clear gray-white matter contrast. A negative scan indicates sparse to no neuritic plaques and is inconsistent with a neuropathological diagnosis of Alzheimer's disease.[23][24]

-

Positive Scan: Shows a loss of gray-white matter contrast, with radioactivity in the gray matter being equal to or greater than that in the adjacent white matter. A positive scan indicates the presence of moderate to frequent neuritic plaques.[21]

Quantitative analysis, using the Standardized Uptake Value Ratio (SUVR) with the cerebellum as a reference region, can be used as an adjunct to visual interpretation to improve accuracy and inter-reader reliability.[10][25][26]

Regulatory Acceptance and Clinical Impact

The robust clinical data demonstrating the correlation between this compound PET imaging and Aβ neuropathology led to its approval by regulatory agencies worldwide.

FDA and EMA Approval

-

FDA Approval: The U.S. Food and Drug Administration (FDA) approved this compound (trade name Amyvid) in 2012 for PET imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease and other causes of cognitive decline.[1][27][28]

-

EMA Approval: The European Medicines Agency (EMA) also approved this compound for similar indications.[1][17]

The approval of this compound marked a significant milestone, providing clinicians with the first and only FDA-approved radioactive diagnostic agent for brain imaging of amyloid plaques at the time.[28]

Clinical Utility and Limitations

A negative this compound scan is a powerful tool to reduce the likelihood that a patient's cognitive impairment is due to Alzheimer's disease, thus helping to rule out the disease.[28] However, a positive scan does not establish a diagnosis of Alzheimer's disease, as Aβ plaques can be present in asymptomatic individuals and in other neurodegenerative conditions.[28][29] Therefore, this compound PET imaging results should be used in conjunction with other clinical assessments.

Conclusion

The discovery and development of this compound represent a triumph of multidisciplinary scientific collaboration, from medicinal chemistry and radiopharmacy to clinical neurology and neuroimaging. This technical guide has detailed the journey of this compound from a conceptual need for a long-lived amyloid imaging agent to its establishment as a vital tool in the diagnostic workup of cognitive impairment. By enabling the in vivo visualization of a core pathological feature of Alzheimer's disease, this compound has not only enhanced diagnostic accuracy but has also become an indispensable instrument in the ongoing development of anti-amyloid therapies. The principles and methodologies established during the development of this compound continue to inform the creation of next-generation molecular imaging agents for neurodegenerative diseases.

References

-

This compound (18F) - Wikipedia. [Link]

-

This compound - SNMMI. [Link]

-

Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir. J Nucl Med Technol. 2015 Sep;43(3):161-9. [Link]

-

What is the mechanism of this compound F-18? - Patsnap Synapse. [Link]

-

Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC - NIH. [Link]

-

Amyvid (this compound F 18) FDA Approval History - Drugs.com. [Link]

-

FDA Approves Amyvid Injection Updated Label to Support Diagnosis of Alzheimer Disease. [Link]

-

FDA Approves Amyvid for Clinical Use | ALZFORUM. [Link]

-

A Routine PET/CT Protocol with Streamlined Calculations for Assessing Cardiac Amyloidosis Using 18F-Florbetapir - NIH. [Link]

-

Eli Lilly receives FDA approval for Amyvid label update - Pharmaceutical Technology. [Link]

-

Quantification of 18F-florbetapir PET: comparison of two analysis methods - PubMed - NIH. [Link]

-

A routine PET/CT protocol with streamlined calculations for assessing cardiac amyloidosis using 18 F-Florbetapir - Frontiers. [Link]

-

Correlation between two methods of this compound PET quantitative analysis - PMC - NIH. [Link]

-

This compound PET quantitation as an adjunct to visual read. a, b... - ResearchGate. [Link]

-

Quantitative evaluation of beta-amyloid brain PET imaging in dementia: a comparison between two commercial software packages and the clinical report - Oxford Academic. [Link]

-

This compound F 18 for brain imaging of β-amyloid plaques - PubMed. [Link]

-

Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - NIH. [Link]

-

GMP-compliant automated synthesis of [(18)F]AV-45 (this compound F 18) for imaging beta-amyloid plaques in human brain - PubMed. [Link]

-

AMYVID (this compound F-18 Injection) Indications And Usage - NucMedTutorials.com. [Link]

-

Synthesis and structure-activity relationship of Tc/Re 2-arylbenzothiazoles as β-amyloid imaging agents | Journal of Nuclear Medicine. [Link]

-

This compound shows promise in preclinical Alzheimer's study - AuntMinnie. [Link]

-

This compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease - PubMed. [Link]

-

Phase III Study of the Correlation Between this compound F18 PET Imaging and Amyloid Pathology in the Brain - ClinicalTrials.gov. [Link]

-

Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. [Link]

-

GMP-compliant automated synthesis of [18F]AV-45 (this compound F 18) for imaging β-amyloid plaques in human brain - INIS-IAEA. [Link]

-

Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease - PMC - NIH. [Link]

-

Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. [Link]

-

Additional research demonstrates florbetapirs ability to root out Alzheimers plaques. [Link]

-

Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers - PMC. [Link]

-

The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. [Link]

-

Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline - PMC - NIH. [Link]

-

(PDF) this compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease - ResearchGate. [Link]

-

PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research - PMC - PubMed Central. [Link]

-

Insight into Amyloid Structure Using Chemical Probes - PMC - PubMed Central. [Link]

-

18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC - PubMed Central. [Link]

-

Structure-Activity Relationship of 2-Arylquinolines as PET Imaging Tracers for Tau Pathology in Alzheimer Disease - PubMed. [Link]

-

New PET tracers can help identify Alzheimer's lesions - AuntMinnie. [Link]

-

Theoretical impact of this compound (18F) amyloid imaging on diagnosis of alzheimer dementia and detection of preclinical cortical amyloid - PubMed. [Link]

-

(PDF) GMP-compliant automated synthesis of [18F]AV-45 (this compound F 18) for imaging Β-amyloid plaques in human brain - ResearchGate. [Link]

-

Amyloid imaging in Alzheimer's disease: comparison of this compound and Pittsburgh Compound-B PET - NIH. [Link]

-

(PDF) this compound F 18 for brain imaging of β-amyloid plaques - ResearchGate. [Link]

-

Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed Central. [Link]

-

Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue | Request PDF - ResearchGate. [Link]

Sources

- 1. This compound (18F) - Wikipedia [en.wikipedia.org]

- 2. Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid imaging in Alzheimer's disease: comparison of this compound and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of 2-Arylquinolines as PET Imaging Tracers for Tau Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits [mdpi.com]

- 7. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GMP-compliant automated synthesis of [(18)F]AV-45 (this compound F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. snmmi.org [snmmi.org]

- 11. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 13. This compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. auntminnie.com [auntminnie.com]

- 17. This compound F 18 for brain imaging of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 22. Theoretical impact of this compound (18F) amyloid imaging on diagnosis of alzheimer dementia and detection of preclinical cortical amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 24. nucmedtutorials.com [nucmedtutorials.com]

- 25. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of 18F-florbetapir PET: comparison of two analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Amyvid (this compound F 18) FDA Approval History - Drugs.com [drugs.com]

- 28. alzforum.org [alzforum.org]

- 29. 18F PET with this compound for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Florbetapir (¹⁸F) for Neuroimaging in Alzheimer's Disease Research

Introduction: Illuminating the Pathophysiology of Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive cognitive decline for which definitive antemortem diagnosis has historically been elusive. A key neuropathological hallmark of AD is the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2][3] The ability to visualize and quantify these plaques in vivo is a critical advancement for both the early and differential diagnosis of AD and for the development and monitoring of novel therapeutic interventions.[3][4][5] Florbetapir (¹⁸F), commercially known as Amyvid™, is a radioactive diagnostic agent that has emerged as a pivotal tool in this endeavor.[2][4] Approved by the U.S. Food and Drug Administration (FDA) in 2012, this PET tracer allows for the estimation of β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment.[2][6][7] This guide provides a comprehensive technical overview of this compound (¹⁸F), from its fundamental mechanism of action to its practical application in a research setting, tailored for neuroscientists, radiochemists, and drug development professionals.

Core Principles of this compound (¹⁸F) Technology

Radiochemistry and Synthesis

This compound is a fluorine-18 (¹⁸F) labeled radiopharmaceutical.[8] The choice of ¹⁸F as the radioisotope is strategic; its half-life of 109.8 minutes is sufficiently long to allow for centralized synthesis and distribution to imaging centers, a significant advantage over carbon-11 based tracers with their much shorter 20-minute half-life.[8][9]

The synthesis of [¹⁸F]this compound is typically an automated process performed under Good Manufacturing Practice (GMP) compliant conditions.[10][11] The process generally involves a nucleophilic substitution reaction on a tosylate precursor molecule.[10] This automated synthesis ensures high radiochemical purity and specific activity, which are critical for reliable and reproducible imaging results.[10][11]

Mechanism of Action: Binding to Amyloid-Beta Plaques

The efficacy of this compound (¹⁸F) as an imaging agent is rooted in its ability to specifically bind to Aβ plaques.[1][2] Following intravenous administration, this compound (¹⁸F) crosses the blood-brain barrier and distributes throughout the brain.[1][2][12] The molecular structure of this compound allows it to bind with high affinity to the β-sheet structures that are characteristic of amyloid plaques.[1] This binding is selective, with studies showing no significant binding to neurofibrillary tangles, another pathological hallmark of AD.[13]

The ¹⁸F isotope decays via positron emission. The emitted positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[1] These photons are detected by the PET scanner, allowing for the three-dimensional reconstruction of the radiotracer's distribution in the brain.[1][2] In brain regions with high Aβ plaque density, there is a corresponding high retention of this compound (¹⁸F) and thus a strong signal on the PET scan.[1][12] Conversely, in healthy brain tissue with sparse or no plaques, the tracer does not accumulate and is washed out, resulting in a low signal.[12]

Experimental Protocol for this compound (¹⁸F) PET Imaging

The following protocol outlines the key steps for conducting a this compound (¹⁸F) PET scan in a research setting. Adherence to institutional review board (IRB) guidelines and radiation safety protocols is paramount.

Subject Preparation

-

Informed Consent: Obtain written informed consent from the participant or their legally authorized representative.

-

Hydration: Instruct the subject to be well-hydrated before and after the scan to facilitate clearance of the radiotracer.[14]

-

Pre-scan Quiet Period: Have the patient rest in a quiet, dimly lit room for 30-50 minutes prior to and following the injection to minimize environmental stimuli that could affect brain activity.

-

Voiding: The patient should void their bladder immediately before the scan to reduce radiation dose to the bladder and improve image quality.

Radiotracer Administration

-

Dosage: The recommended dose of this compound (¹⁸F) is 370 MBq (10 mCi) administered as a single intravenous bolus.[7][14][15] The total injection volume should not exceed 10 mL.[14][15]

-

Injection Technique: Use a short intravenous catheter (approximately 1.5 inches or less) to minimize adsorption of the drug to the catheter.[14][15] Follow the injection with a saline flush of approximately 10 mL to ensure the full dose is delivered.[14]

-

Radiation Safety: Handle the radiopharmaceutical with appropriate safety measures to minimize radiation exposure to both the patient and healthcare workers. This includes the use of waterproof gloves and effective shielding.[15]

PET Image Acquisition

-

Uptake Period: An uptake period of 30 to 50 minutes is required between the injection of this compound (¹⁸F) and the start of the PET scan.[2][14][15]

-

Patient Positioning: The patient should be positioned supine in the PET scanner with their head centered in the field of view, including the cerebellum.[15] Head restraints should be used to minimize movement during the scan.[15]

-

Scan Duration: A 10-minute PET scan is typically acquired.[2][14][15]

-

Image Reconstruction: Images should be reconstructed with attenuation correction, resulting in transaxial pixel sizes between 2 and 3 mm.[15]

Data Analysis and Interpretation

Visual Interpretation

This compound (¹⁸F) PET scans are interpreted visually by trained readers.[16] A positive scan is characterized by a loss of contrast between the gray and white matter, with radiotracer uptake extending to the periphery of the cerebral cortex.[16] A negative scan, in contrast, shows a clear distinction between the gray and white matter, with more intense uptake in the white matter compared to the cortex.[16]

-

Positive Scan: Indicates the presence of moderate to frequent amyloid plaques. While this is a hallmark of AD, it can also be seen in other neurological conditions and in some cognitively normal older individuals.[6][12] Therefore, a positive scan does not, on its own, establish a diagnosis of AD.[6][12]

-

Negative Scan: Indicates sparse to no amyloid plaques. This finding is inconsistent with a neuropathological diagnosis of AD and reduces the likelihood that a patient's cognitive impairment is due to AD.[6][7]

Quantitative Analysis

For research and clinical trial purposes, quantitative analysis of this compound (¹⁸F) PET images provides an objective measure of amyloid burden. The most common method involves calculating the Standardized Uptake Value Ratio (SUVR).[17][18]

The SUVR is determined by normalizing the average radiotracer uptake in cortical regions of interest (e.g., frontal, parietal, temporal, and precuneus/posterior cingulate cortices) to the uptake in a reference region that is typically devoid of amyloid plaques, such as the cerebellum.[18][19]

| Parameter | Description | Typical Threshold for Positivity |

| SUVR | Standardized Uptake Value Ratio | A cortical to cerebellar SUVR threshold of around 1.10 to 1.12 has been established to distinguish between amyloid-positive and amyloid-negative scans.[17][18] |

Several software packages are available for the automated quantification of this compound (¹⁸F) PET data, which have shown good correlation with established research methods.[17][18][20]

Applications in Research and Drug Development

This compound (¹⁸F) PET imaging is a powerful tool in the arsenal of AD researchers and pharmaceutical companies. Its applications include:

-

Patient Selection for Clinical Trials: Enriching clinical trial populations with individuals who have confirmed amyloid pathology.[21][22]

-

Target Engagement and Pharmacodynamic Assessment: Evaluating the efficacy of amyloid-lowering therapies by measuring changes in amyloid plaque burden over time.[21]

-

Understanding Disease Progression: Studying the natural history of amyloid deposition and its relationship to cognitive decline.[4]

-

Differential Diagnosis: Aiding in the distinction between AD and other causes of dementia, particularly in cases with atypical clinical presentations.[4][23]

Limitations and Future Directions

While this compound (¹⁸F) PET has revolutionized the in vivo study of amyloid pathology, it is important to acknowledge its limitations. A positive scan is not specific for AD, and the presence of amyloid plaques does not perfectly correlate with the severity of cognitive impairment.[3][24] Furthermore, the cost and accessibility of PET imaging can be barriers to its widespread clinical use.

Future research will likely focus on the development of more specific and sensitive PET tracers, including those that can visualize other pathological features of neurodegenerative diseases, such as tau pathology.[25] The integration of amyloid PET with other biomarkers, such as those from cerebrospinal fluid and blood, will also be crucial for a more comprehensive understanding and earlier detection of AD.[24]

Conclusion

This compound (¹⁸F) has fundamentally altered the landscape of Alzheimer's disease research and clinical evaluation. By providing a reliable window into the amyloid pathology of the living brain, it has enhanced diagnostic accuracy and is proving to be an invaluable tool in the quest for effective disease-modifying therapies. As our understanding of the complex pathophysiology of AD continues to evolve, the principles and applications of this compound (¹⁸F) imaging will undoubtedly remain a cornerstone of neurodegenerative disease research.

References

- Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir. (2015). Journal of Nuclear Medicine Technology.

-

Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue. (n.d.). PubMed Central. [Link]

-

GMP-compliant automated synthesis of [(18)F]AV-45 (this compound F 18) for imaging beta-amyloid plaques in human brain. (2010). Applied Radiation and Isotopes. [Link]

-

Quantification of 18F-florbetapir PET: comparison of two analysis methods. (n.d.). PubMed. [Link]

-

Correlation between two methods of this compound PET quantitative analysis. (n.d.). PubMed Central. [Link]

-

What is the mechanism of this compound F-18?. (2024). Patsnap Synapse. [Link]

-

Quantitative evaluation of beta-amyloid brain PET imaging in dementia: a comparison between two commercial software packages and the clinical report. (n.d.). National Institutes of Health. [Link]

-

What is this compound F-18 used for?. (2024). Patsnap Synapse. [Link]

-

Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET. (n.d.). PubMed Central. [Link]

-

This compound F-18 | C20H25FN2O3. (n.d.). PubChem. [Link]

-

This compound (18F) – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

-

GMP-compliant automated synthesis of [18F]AV-45 (this compound F 18) for imaging β-amyloid plaques in human brain. (n.d.). INIS-IAEA. [Link]

-

Correlation between two methods of this compound PET quantitative analysis. (2014). ResearchGate. [Link]

-

(PDF) this compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease. (2010). ResearchGate. [Link]

-

This compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease. (2010). IDrugs. [Link]

-

Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. (2012). ResearchGate. [Link]

-

This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer's disease dementia, mild cognitive impairment, and normal aging. (2011). Alzheimer's & Dementia. [Link]

-

AMYViD (this compound F 18) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue. (2011). JAMA Neurology. [Link]

-

AMYVID (this compound F 18 injection), for intravenous use. (2025). U.S. Food and Drug Administration. [Link]

-

(PDF) GMP-compliant automated synthesis of [18F]AV-45 (this compound F 18) for imaging Β-amyloid plaques in human brain. (2010). ResearchGate. [Link]

-

FDA approves adjunct radioactive diagnostic for Alzheimer's disease. (2012). BioWorld. [Link]

-

FULL PRESCRIBING INFORMATION. (n.d.). U.S. Food and Drug Administration. [Link]

-

Amyvid, INN-florbetapir [18F]. (n.d.). European Medicines Agency. [Link]

-

FDA approves updated label for Lilly's Amyvid (this compound F 18 injection) to support diagnosis of Alzheimer's disease in patients. (2025). Eli Lilly and Company. [Link]

-

Dosing & Procedure. (n.d.). Amyvid® (this compound F 18 Injection). [Link]

-

This compound (18F). (n.d.). Wikipedia. [Link]

-

Uses of this compound PET Scans Set to Take Shape. (2012). YouTube. [Link]

-

18F PET with this compound for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI). (n.d.). PubMed Central. [Link]

-

The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. (n.d.). PubMed Central. [Link]

-

FDA Approves Amyvid™ (this compound F 18 Injection) for Use in Patients Being Evaluated for Alzheimer's Disease and Other Causes of Cognitive Decline. (2012). PR Newswire. [Link]

-

BRAIN AMYLOID STUDY Amyvid (F-18-Florbetapir). (2025). Austin Radiological Association. [Link]

-

FDA Approves Amyvid Injection Updated Label to Support Diagnosis of Alzheimer Disease. (2025). Pharmacy Times. [Link]

-

The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. (n.d.). eScholarship. [Link]

-

Amyvid Scan. (n.d.). Amyvid® (this compound F 18 Injection). [Link]

-

Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. (n.d.). Frontiers in Chemistry. [Link]

-

The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review. (2022). ResearchGate. [Link]

-

Evaluation of Neurodegenerative Disorders with Amyloid-β, Tau, and Dopaminergic PET Imaging: Interpretation Pitfalls. (2024). Journal of Nuclear Medicine. [Link]

-

A Review of Diagnostic Impact of Amyloid Positron Emission Tomography Imaging in Clinical Practice. (2018). Dementia and Geriatric Cognitive Disorders. [Link]

Sources

- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 2. What is this compound F-18 used for? [synapse.patsnap.com]

- 3. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review [escholarship.org]

- 6. | BioWorld [bioworld.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound F-18 | C20H25FN2O3 | CID 24822371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GMP-compliant automated synthesis of [(18)F]AV-45 (this compound F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 13. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Quantification of 18F-florbetapir PET: comparison of two analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Correlation between two methods of this compound PET quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative evaluation of beta-amyloid brain PET imaging in dementia: a comparison between two commercial software packages and the clinical report - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FDA approves updated label for Lilly’s Amyvid (this compound F 18 injection) to support diagnosis of Alzheimer’s disease in patients | Eli Lilly and Company [investor.lilly.com]

- 22. pharmacytimes.com [pharmacytimes.com]

- 23. 18F PET with this compound for the early diagnosis of Alzheimer’s disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Neurodegenerative Disorders with Amyloid-β, Tau, and Dopaminergic PET Imaging: Interpretation Pitfalls | Journal of Nuclear Medicine [jnm.snmjournals.org]

Florbetapir binding affinity and specificity to beta-amyloid

An In-Depth Technical Guide to the Binding Affinity and Specificity of Florbetapir (¹⁸F) for Beta-Amyloid

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precise Beta-Amyloid Imaging

The definitive diagnosis of Alzheimer's disease (AD) has historically relied on postmortem neuropathological examination revealing the presence of beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs).[1] The development of in vivo imaging agents capable of detecting these pathologies has revolutionized AD diagnostics and research. This compound F 18 (also known as ¹⁸F-AV-45 or by its trade name Amyvid™) is a fluorine-18-labeled positron emission tomography (PET) radiopharmaceutical designed for the specific purpose of imaging Aβ neuritic plaque density in the brains of adult patients with cognitive impairment.[2][3] Its molecular structure allows it to cross the blood-brain barrier and bind with high affinity to the β-sheet structures characteristic of amyloid plaques.[3] This guide provides a detailed technical examination of the core binding characteristics of this compound—its affinity and specificity—which are foundational to its utility as a diagnostic biomarker.

I. Binding Affinity: Quantifying the Strength of Interaction

Binding affinity, quantified by the dissociation constant (Kd), is a critical parameter for any PET tracer. It represents the concentration of the radioligand at which 50% of the target receptors (in this case, Aβ plaques) are occupied. A lower Kd value signifies a higher binding affinity, which is essential for a tracer to produce a strong and stable signal from the target with minimal non-specific binding, especially given the tracer concentrations used in PET imaging.

Preclinical studies have consistently demonstrated this compound's high affinity for beta-amyloid. In vitro saturation binding assays using homogenates from postmortem human AD brain tissue have established its affinity in the low nanomolar range.[4][5][6] This high affinity ensures that the tracer effectively binds to and is retained by Aβ plaques, allowing for a clear signal against background brain tissue.[5][6]

Quantitative Binding Affinity Data

| Target Analyte | Experimental System | Dissociation Constant (Kd) | Reference |

| Beta-amyloid (Aβ) Plaques | Human AD Brain Homogenates | 3.7 nM | [4][5][6] |

| Beta-amyloid (Aβ) Plaques | Human AD Brain Homogenates | 3.1 nM | [7] |

| Synthetic hIAPP Fibrils | Saturation Binding Assay | 7.9 nmol/l | [8][9] |

Experimental Protocol: In Vitro Saturation Binding Assay for Kd Determination

The determination of Kd is typically achieved through saturation binding experiments using tissue homogenates from confirmed AD cases.

Causality Behind Experimental Choices:

-

Tissue Source: Using frontal cortex homogenates from neuropathologically confirmed AD brains ensures the presence of the specific target (Aβ plaques) in its native biological context.

-

Methodology: A saturation binding assay is the gold standard for determining Kd and Bmax (maximum binding capacity). By incubating a fixed amount of tissue with increasing concentrations of the radioligand, one can plot the binding curve and derive these key affinity parameters.

-

Non-Specific Binding: The inclusion of a high concentration of a non-labeled competing compound (like non-radioactive this compound) is crucial to determine and subtract non-specific binding, ensuring that the calculated Kd reflects the specific interaction with Aβ plaques.

Step-by-Step Methodology:

-

Tissue Preparation: Obtain frozen postmortem brain tissue (e.g., frontal cortex) from clinically and pathologically confirmed AD patients and non-demented controls.

-

Homogenization: Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl) to create a uniform suspension containing the Aβ plaques.

-

Assay Setup: In a series of tubes, add a constant amount of brain homogenate.

-

Radioligand Incubation: Add increasing concentrations of ¹⁸F-Florbetapir to these tubes.

-

Determination of Non-Specific Binding: In a parallel set of tubes, add the same increasing concentrations of ¹⁸F-Florbetapir along with a high concentration of non-radioactive ("cold") this compound to saturate the specific binding sites. Any binding observed in these tubes is considered non-specific.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient period to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound tracer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (from step 5) from the total binding (from step 4) at each concentration.

-

Plot the specific binding against the concentration of ¹⁸F-Florbetapir.

-

Analyze the resulting saturation curve using non-linear regression analysis (e.g., Scatchard plot) to calculate the Kd and Bmax.

-

Workflow for Binding Affinity Determination

II. Binding Specificity: Ensuring Target Accuracy

Specificity is the ability of a tracer to bind preferentially to its intended target with minimal binding to other molecules or brain structures. For this compound, high specificity for Aβ plaques over other protein aggregates, such as NFTs composed of hyperphosphorylated tau, is paramount for an accurate AD diagnosis.[1]

Studies have rigorously validated this compound's specificity. Postmortem evaluations show a strong quantitative correlation between in vitro this compound binding on brain tissue sections and the density of Aβ plaques as measured by traditional neuropathological methods like silver staining, thioflavin S staining, and immunohistochemistry using antibodies against Aβ.[4][5][6] Crucially, these studies demonstrated that this compound F 18 does not bind to neurofibrillary tangles.[4][5][6] Further investigation has suggested that this compound binding correlates more strongly with the Aβ42 isoform than Aβ40, which may be due to the higher propensity of Aβ42 to form the β-pleated sheet structure that the tracer recognizes.[10]

Experimental Protocol: In Vitro Autoradiography for Specificity Validation

Autoradiography on postmortem brain sections provides a direct visual and quantitative comparison between the tracer's binding pattern and the location of pathological hallmarks identified by traditional histology.

Causality Behind Experimental Choices:

-

Tissue Sections: Using thin sections of brain tissue preserves the anatomical structure, allowing for precise region-of-interest analysis and direct comparison with adjacent sections stained for pathology.

-

Autoradiography: This technique uses the tracer's own radioactive emissions to create an image on film or a phosphor screen, providing a highly sensitive map of the tracer's binding distribution.

-

Correlative Histology: Staining adjacent tissue sections with established methods (e.g., silver stain for neuritic plaques, thioflavin S for dense-core plaques, and anti-Aβ antibodies for total amyloid) serves as the "gold standard" to confirm that the autoradiographic signal co-localizes with actual Aβ deposits. Staining for tau (e.g., with anti-phospho-tau antibodies) is used to confirm a lack of co-localization, thereby demonstrating specificity.

Step-by-Step Methodology:

-

Tissue Sectioning: Obtain frozen or formalin-fixed paraffin-embedded postmortem brain tissue from subjects with a range of pathologies (AD, other dementias, healthy controls). Cut thin (e.g., 10-20 µm) serial sections.

-

Tracer Incubation: Incubate the tissue sections with a low nanomolar concentration of ¹⁸F-Florbetapir in a suitable buffer.

-

Washing: Wash the sections in buffer to remove unbound tracer, followed by a final rinse in distilled water.

-

Drying: Air-dry the sections completely.

-

Exposure: Appose the dried sections to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Expose for a suitable duration (e.g., 12-18 hours), depending on the radioactivity.[4]

-

Image Acquisition: Scan the exposed screen or film to generate a digital autoradiogram.

-

Histological Staining: Use adjacent serial sections for standard neuropathological staining:

-

Silver Staining (e.g., Bielschowsky): To identify neuritic plaques.

-

Thioflavin S Staining: To identify dense-core amyloid plaques.

-

Immunohistochemistry (IHC): Using specific antibodies to detect Aβ (e.g., 6E10) and hyperphosphorylated tau (e.g., AT8) to identify NFTs.

-

-

Image Analysis and Correlation:

-

Digitize the stained histology slides.

-

Co-register the autoradiogram with the corresponding histological images.

-

Qualitatively and quantitatively compare the signal intensity and distribution on the autoradiogram with the plaque and tangle density from the stained sections. A strong positive correlation between this compound signal and Aβ staining, and a lack of correlation with tau staining, confirms binding specificity.

-

Workflow for Binding Specificity Validation

III. In Vivo Confirmation: From Bench to Clinic

The excellent in vitro binding profile of this compound translates directly to its performance in vivo. Clinical PET imaging protocols are optimized based on the tracer's pharmacokinetics, which show rapid brain penetration and washout from tissues lacking amyloid deposits.[4][5]

Standard this compound PET Imaging Protocol

-

Dose Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of this compound is administered.[11][12][13]

-

Uptake Period: An uptake period of 30 to 50 minutes allows for the tracer to enter the brain, bind to Aβ plaques, and clear from background tissue.[2] Scans typically begin approximately 50 minutes post-injection.[2][12]

-

Image Analysis: The resulting images are assessed both visually and quantitatively. Quantitative analysis often involves calculating the Standardized Uptake Value Ratio (SUVR), where cortical tracer retention is normalized to a reference region with minimal specific binding, such as the cerebellum.[7] An elevated cortical SUVR is indicative of a positive scan for amyloid pathology.

The ultimate validation of this compound's affinity and specificity comes from prospective, multicenter studies that have correlated in vivo PET imaging results from end-of-life patients with their subsequent postmortem neuropathological findings. These pivotal studies demonstrated a high correlation (e.g., Bonferroni ρ of 0.78 with immunohistochemistry) between the antemortem this compound PET scan results and the presence and density of Aβ plaques at autopsy, providing conclusive evidence that the tracer accurately identifies Aβ pathology in living individuals.[1][14]

Conclusion

This compound F 18 exhibits the requisite high affinity and specificity for beta-amyloid plaques that are essential for a reliable in vivo neuroimaging agent. Its low nanomolar binding affinity ensures a strong and durable signal, while its remarkable specificity for Aβ over other protein aggregates like tau ensures diagnostic accuracy. These fundamental binding characteristics, validated through rigorous in vitro assays and confirmed by strong correlations with postmortem histopathology, underpin its approval and widespread use as a critical tool in the evaluation of cognitive decline and the advancement of Alzheimer's disease research.

References

-

Title: Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue Source: PubMed Central URL: [Link]

-

Title: Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: this compound (F18-AV-45) PET to assess amyloid burden in Alzheimer's disease dementia, mild cognitive impairment, and normal aging - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir Source: The Journal of Nuclear Medicine Technology URL: [Link]

-

Title: this compound F 18 for brain imaging of β-amyloid plaques - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Antemortem-Postmortem Correlation of this compound (18F) PET Amyloid Imaging With Quantitative Biochemical Measures of Aβ42 but Not Aβ40 - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: What is the mechanism of this compound F-18? Source: Patsnap Synapse URL: [Link]

-

Title: PET with this compound shows early Alzheimer's in normal patients Source: AuntMinnie.com URL: [Link]

-

Title: this compound (18F), a PET imaging agent that binds to amyloid plaques for the potential detection of Alzheimer's disease Source: ResearchGate URL: [Link]

-

Title: Use of this compound-PET for Imaging β-Amyloid Pathology - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Correlation of Amyloid PET Ligand this compound F 18 Binding With Aβ Aggregation and Neuritic Plaque Deposition in Postmortem Brain Tissue - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Use of the PET ligand this compound for in vivo imaging of pancreatic islet amyloid deposits in human islet amyloid polypeptide transgenic mice - PMC - NIH Source: National Institutes of Health URL: [Link]

-